N-Benzyl-N-(tert-butyl)-3,4-dichlorobenzamide is a synthetically derived small molecule that acts as a selective antagonist of the Farnesoid X Receptor α (FXRα). [] FXRα is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. [] Antagonists of FXRα have garnered interest for their potential in treating metabolic disorders. []
While a detailed molecular structure analysis is not provided in the literature, the crystal structure of N-benzyl-N-(tert-butyl)-3,4-dichlorobenzamide (NDB) in complex with the human Farnesoid X Receptor α Ligand Binding Domain (hFXRα-LBD) has been determined. [] The structure reveals that NDB binds to the ligand-binding pocket of hFXRα-LBD and induces conformational changes in the receptor. [] Specifically, NDB promotes the formation of hFXRα homodimers while inhibiting its interaction with the Retinoid X Receptor (RXR). []
N-Benzyl-N-(tert-butyl)-3,4-dichlorobenzamide functions as a selective antagonist of FXRα by binding to its ligand-binding domain. [] This binding induces conformational changes in the receptor, promoting the formation of FXR homodimers and inhibiting its heterodimerization with RXR. [] This disruption of the FXR/RXR heterodimer, crucial for FXRα's transcriptional activity, ultimately leads to the downregulation of FXRα target genes involved in gluconeogenesis. []
The primary application of N-benzyl-N-(tert-butyl)-3,4-dichlorobenzamide, as identified in the provided literature, is its use as a tool compound to study the biological function of FXRα and explore its potential as a therapeutic target for metabolic diseases. [] Research has shown that NDB effectively antagonizes the activity of GW4064, a known FXRα agonist, in primary mouse hepatocytes. [] Furthermore, administering NDB to diabetic db/db mice effectively reduced the expression of key genes involved in gluconeogenesis, including PEPCK, G6Pase, SHP, and BSEP. [] These findings suggest that N-benzyl-N-(tert-butyl)-3,4-dichlorobenzamide holds promise as a lead compound for developing novel anti-diabetic therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2